FR900098

Antimalarial DXR Inhibition P. falciparum

FR900098 is the quantifiably superior DXR inhibitor for Plasmodium research—demonstrating 90-170 nM IC50 across multiple strains and in vivo efficacy. Its unique N-acetylation yields higher potency and a distinct Gram-positive permeation profile versus fosmidomycin; these are non-interchangeable. Essential as a positive control for novel DXR inhibitor validation, a chemical probe for MEP pathway dissection, and structural biology co-crystallization. Select based on your assay context, not generic class. Inquire for bulk pricing and immediate stock.

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
CAS No. 66508-32-5
Cat. No. B1222712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR900098
CAS66508-32-5
Synonyms3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid
FR 900098
FR-900098
FR900098
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCP(=O)(O)O)O
InChIInChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11)
InChIKeyPKMNDDZSIHLLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR900098: The Acetylated Fosmidomycin Analog with Superior In Vitro Antimalarial Potency


FR900098 (CAS 66508-32-5) is a retrohydroxamate natural product [1] and a phosphonic acid derivative of the antibiotic fosmidomycin [2]. It functions as a potent and selective inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC), the enzyme catalyzing the first committed step of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis [2][3]. This pathway is essential in many pathogenic bacteria, apicomplexan parasites (including *Plasmodium* spp.), and plants, but is absent in humans, providing a key therapeutic window [3][4]. The compound was originally isolated from *Streptomyces rubellomurinus* [5].

FR900098 vs. Fosmidomycin: Why Simple Substitution Is Not a Scientifically Sound Procurement Strategy


While FR900098 and fosmidomycin are both natural product DXR inhibitors, their differential N-acetylation leads to significant divergence in key pharmacological properties, rendering them non-interchangeable. FR900098 demonstrates quantifiably superior in vitro potency against multiple *Plasmodium* strains [1][2] and displays a distinct permeation profile in certain Gram-positive models [3]. Conversely, both parent compounds share a critical liability: their high polarity severely limits penetration of the mycobacterial cell wall, resulting in poor activity against *M. tuberculosis* whole cells despite nanomolar enzyme inhibition [4][5]. Therefore, procurement decisions must be driven by specific assay context and target pathogen, not generic class membership. The following evidence provides the quantitative foundation for such a decision.

FR900098 Product-Specific Quantitative Evidence Guide: Head-to-Head Data for Procurement


Superior Antimalarial Potency: FR900098 vs. Fosmidomycin in Fresh Clinical Isolates of P. falciparum

FR900098 demonstrates significantly higher in vitro potency than its parent compound, fosmidomycin, against fresh clinical isolates of *Plasmodium falciparum*. In a study of 34 isolates, the geometric mean IC50 of FR900098 was 118 nM, compared to 301 nM for fosmidomycin, representing a 2.6-fold increase in potency [1]. This superior activity is consistent across multiple laboratory strains [2]. Furthermore, the study found no correlation between response to fosmidomycin and that of chloroquine or pyrimethamine, suggesting an absence of in vitro cross-resistance [1].

Antimalarial DXR Inhibition P. falciparum

Strain-Specific Potency Profile: FR900098 IC50 Values Against Common P. falciparum Laboratory Strains

FR900098 exhibits potent, strain-dependent activity against common laboratory strains of *P. falciparum*. Reported IC50 values are 170 nM for the HB3 strain, 170 nM for the A2 strain, and 90 nM for the Dd2 strain [1]. This indicates that FR900098 is particularly potent against the Dd2 strain, a known chloroquine-resistant line. While a direct head-to-head comparison for all strains is not available in a single study, the data confirms high activity and establishes a quantitative baseline for quality control and experimental design.

Antimalarial Strain Profiling DXR Inhibition

Target Engagement: DXR Enzyme Inhibition by FR900098 Across Pathogenic Species

FR900098 potently inhibits purified DXR enzyme from multiple pathogens. Against DXR from *Francisella tularensis* LVS, the IC50 is 230 nM [1]. This is a direct measure of target engagement. While both FR900098 and fosmidomycin inhibit purified *M. tuberculosis* DXR, they lack whole-cell activity due to poor permeability [2]. This data confirms that the acetylated analog maintains high affinity for the target enzyme.

DXR Inhibition Francisella tularensis Target Engagement

In Vivo Antimalarial Efficacy: FR900098 Eradicates P. vinckei Infection in a Murine Model

FR900098 demonstrates robust in vivo efficacy in a murine malaria model. Intraperitoneal administration of >10 mg/kg FR900098 resulted in the complete eradication of *P. vinckei* parasites within four days in mice [1]. This outcome establishes FR900098 as an effective antimalarial agent in a live infection model, not merely an in vitro inhibitor.

Antimalarial In Vivo Efficacy P. vinckei

Comparative Antimicrobial Activity: FR900098 vs. Fosmidomycin Against F. novicida

In a direct comparison against *Francisella novicida*, fosmidomycin demonstrates superior whole-cell activity compared to FR900098. The EC50 (effective concentration inhibiting 50% of growth) for fosmidomycin was 3.6 ± 0.2 µM, whereas the EC50 for FR900098 was 23.2 ± 1.2 µM [1]. This indicates that FR900098 is approximately 6.4-fold less potent than fosmidomycin in this specific Gram-negative model. This difference is likely due to variations in cellular uptake or efflux, and highlights that FR900098's enhanced antimalarial potency does not extend to all bacterial species.

Antibacterial Francisella EC50

Structural Basis for DXR Inhibition: Co-crystal Structure with M. tuberculosis DXR

The co-crystal structure of FR900098 bound to *Mycobacterium tuberculosis* DXR has been solved and refined, providing atomic-level detail of the inhibitor-enzyme interaction [1]. This structural information reveals how the phosphonate and retrohydroxamate moieties coordinate the essential Mg2+ ion and interact with key active site residues. This is a critical differentiator for structure-based drug design efforts.

Structural Biology DXR M. tuberculosis

Optimized Application Scenarios for FR900098 in Research and Preclinical Development


Antimalarial Drug Discovery: Validation of Novel DXR Inhibitors

FR900098 serves as an essential positive control and benchmark compound for validating novel DXR inhibitors targeting *Plasmodium falciparum*. Its well-characterized in vitro potency (IC50 = 90-170 nM for common strains [1]) and in vivo efficacy in a murine *P. vinckei* model [2] provide a robust reference point. Researchers can directly compare the potency of their new chemical entities against this established standard, ensuring assay validity and quantifying relative improvement.

Mechanistic Studies of the MEP Pathway in Apicomplexan Parasites

Due to its high selectivity for DXR and the absence of the MEP pathway in humans, FR900098 is an ideal chemical probe for dissecting isoprenoid biosynthesis in *Plasmodium* and other apicomplexan parasites. It can be used to induce specific metabolic blockade, validate target engagement in cellular assays, and study downstream effects on parasite viability and isoprenoid-dependent processes [3]. Its activity against chloroquine-resistant strains [1] is also valuable for studying resistance mechanisms.

Biochemical Assays for DXR Enzyme Inhibition and Kinetics

FR900098 is a potent inhibitor of purified DXR enzyme from multiple pathogenic species, including *F. tularensis* (IC50 = 230 nM) [4]. This makes it a key reagent for in vitro biochemical assays designed to characterize DXR kinetics, screen for novel inhibitors, or study the enzyme's catalytic mechanism. Its defined mode of inhibition and available co-crystal structure [5] allow for precise interpretation of experimental results.

Structural Biology and Structure-Based Drug Design of DXR

The availability of a high-resolution co-crystal structure of FR900098 bound to *M. tuberculosis* DXR [5] makes this compound a critical tool for structural biology research. It enables detailed studies of ligand-protein interactions, facilitates the rational design of improved DXR inhibitors with enhanced affinity or altered physicochemical properties, and aids in understanding resistance-conferring mutations at the atomic level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR900098

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.